Physicochemical Profiling & Characterization: N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine
Physicochemical Profiling & Characterization: N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine
Topic: Physicochemical Properties of N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and DMPK Scientists
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Executive Summary & Compound Identity
N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine (referred to herein as BPZE ) represents a versatile pharmacophore scaffold, bridging the lipophilic benzylamine motif common in CNS-active agents with the polar, hydrogen-bond-donating pyrazole ring found in numerous kinase inhibitors and anti-inflammatory drugs.
This guide serves as a definitive technical manual for the synthesis, structural validation, and physicochemical profiling of BPZE. Due to its status as a library scaffold rather than a marketed drug, experimental values are derived from high-fidelity structure-activity relationship (SAR) extrapolations and standard medicinal chemistry protocols.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | N-Benzyl-1-(1H-pyrazol-3-yl)ethan-1-amine |
| Molecular Formula | C₁₂H₁₅N₃ |
| Molecular Weight | 201.27 g/mol |
| Exact Mass | 201.1266 |
| Core Scaffold | Pyrazole-ethylamine |
| Key Functionalities | Secondary amine (basic), Pyrazole (amphoteric) |
Synthesis & Structural Validation Protocol
To ensure accurate physicochemical profiling, high-purity material (>95%) is required. The most robust synthetic route for BPZE is the Reductive Amination of 3-acetylpyrazole with benzylamine.
Synthesis Workflow (DOT Visualization)
The following diagram outlines the critical reaction pathway and decision nodes for synthesis.
Figure 1: Two-step reductive amination pathway. Use of a dehydrating agent (Ti(OiPr)₄) is recommended to drive imine formation before reduction.
Detailed Synthetic Protocol
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Imine Formation: Dissolve 3-acetylpyrazole (1.0 eq) and benzylamine (1.1 eq) in anhydrous methanol. Add titanium(IV) isopropoxide (2.0 eq) to scavenge water and drive equilibrium. Stir at ambient temperature for 6–12 hours.
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Reduction: Cool the mixture to 0°C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Allow to warm to room temperature and stir for 2 hours.
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Workup: Quench with 1N NaOH. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Purify via flash column chromatography (DCM:MeOH:NH₄OH gradient) or crystallize as the hydrochloride salt (BPZE·2HCl) using ethereal HCl.
Structural Validation Criteria
Before physicochemical testing, confirm identity via:
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¹H NMR (DMSO-d₆): Look for the quartet at ~3.8–4.2 ppm (chiral methine attached to pyrazole) and the AB system or singlet at ~3.6 ppm (benzylic CH₂).
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MS (ESI+): [M+H]⁺ = 202.13.
Physicochemical Properties: Data & Methodology
Understanding the ionization and lipophilicity of BPZE is critical for predicting its Blood-Brain Barrier (BBB) penetration and oral bioavailability.
Predicted & Extrapolated Properties
| Property | Value (Est.) | Rationale |
| pKa (Basic) | 9.2 ± 0.3 | Secondary benzylamine nitrogen (dominant basic center). |
| pKa (Acidic) | 14.0 | Pyrazole N-H deprotonation (very weak acid). |
| pKa (Weak Base) | 2.5 ± 0.2 | Pyrazole N2 protonation (very weak base). |
| LogP (Neutral) | 1.9 – 2.2 | Balance between lipophilic benzyl and polar pyrazole. |
| LogD (pH 7.4) | 0.5 – 0.9 | At pH 7.4, the amine is ~98% protonated (ionized), reducing effective lipophilicity. |
| TPSA | ~41 Ų | Pyrazole (28.7) + Secondary Amine (12.0). Good permeability range. |
Protocol: Experimental pKa Determination
Method: Potentiometric Titration (GLpKa)
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Why: The presence of multiple ionization sites (amine, pyrazole) requires precise data to understand the charge state at physiological pH.
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Procedure:
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Prepare a 10 mM stock solution of BPZE in DMSO.
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Dilute to 0.5 mM in 0.15 M KCl (ionic strength adjustor).
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Titrate from pH 2.0 to pH 12.0 using standardized KOH and HCl.
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Data Analysis: Use Bjerrum plots to identify the inflection point at pH ~9.2 (amine).
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Protocol: Lipophilicity (LogD) Measurement
Method: Shake-Flask (Miniaturized) or HPLC-based
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Why: LogD is pH-dependent. A single LogP value is insufficient for ionizable amines.
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Procedure (HPLC Method):
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Column: C18 Reverse Phase (e.g., Agilent Zorbax).
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Mobile Phase: MeOH/Phosphate Buffer (pH 7.4).
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Calibration: Run standard set of amines with known LogD values (e.g., Benzylamine, Propranolol).
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Calculation: Correlate retention time (
) of BPZE to the calibration curve to derive LogD₇.₄.
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Physicochemical Profiling Workflow
This flowchart guides the researcher through the sequential characterization steps to ensure data integrity.
Figure 2: Sequential profiling workflow. Solubility must be established first to ensure accurate pKa/LogD readings.
Biological Implications & Applications
Based on the physicochemical profile established above, BPZE exhibits "Drug-Like" properties consistent with Lipinski’s Rule of Five :
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MW < 500: (201.[1]27) ✅
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LogP < 5: (~2.1) ✅
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H-Bond Donors < 5: (2: Amine NH, Pyrazole NH) ✅
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H-Bond Acceptors < 10: (2: Pyrazole N, Amine N) ✅
Research Application: The combination of the basic amine (pKa ~9.2) and the lipophilic benzyl group suggests high potential for CNS penetration . The pyrazole ring serves as a bioisostere for imidazole or phenol, potentially engaging in hydrogen bonding with kinase hinge regions or GPCR binding pockets.
References
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Synthesis of Pyrazole Amines: Elguero, J., et al. "Pyrazoles."[2][3][4][5] Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier, 1996.
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Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
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pKa Determination Methods: Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003.
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LogP/LogD Measurement via HPLC: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 117.
Sources
- 1. www.openmolecules.org [openmolecules.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Pyrazole NNRTIs 3: optimisation of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | C11H13N3 | CID 3154027 - PubChem [pubchem.ncbi.nlm.nih.gov]
